

Comparative Guide to Orthosteric KSR Inhibitors: APS-2-79 and ASC24

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Compound of Interest

Compound Name: APS-2-79

Cat. No.: B605544

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two known small molecule inhibitors, **APS-2-79** and **ASC24**, that target the orthosteric (ATP-binding) site of Kinase Suppressor of Ras (KSR). KSR is a critical scaffold protein in the Ras-MAPK signaling pathway, and its modulation represents a promising therapeutic strategy in oncology. This document summarizes the available quantitative data, outlines experimental protocols for validation, and visualizes key concepts to aid in the evaluation of these compounds.

Performance Comparison

The following tables summarize the known binding affinities and cellular activities of **APS-2-79** and **ASC24**.

Compound	Parameter	Value	Assay Conditions	Reference
APS-2-79	IC50	120 nM	Inhibition of ATPbiotin binding to KSR2 within the KSR2-MEK1 complex. [1]	Dhawan NS, et al. (2016)
ASC24	IC50	Not Reported	ATP-competitive inhibitor of KSR.	-

Table 1: Biochemical Activity of KSR Orthosteric Inhibitors. This table compares the in vitro inhibitory activity of **APS-2-79** and ASC24 against KSR.

Compound	Cellular Effect	Concentration	Cell Line	Reference
APS-2-79	Suppression of KSR-stimulated MEK and ERK phosphorylation. [1] [2]	5 μ M	293H	Dhawan NS, et al. (2016)
APS-2-79	Synergizes with trametinib to enhance downregulation of pERK.	250 nM and 1 μ M	HCT-116 (KRAS mutant)	Dhawan NS, et al. (2016)
ASC24	Not Reported	-	-	-

Table 2: Cellular Activity of KSR Orthosteric Inhibitors. This table outlines the reported effects of **APS-2-79** and ASC24 on MAPK signaling in cellular models.

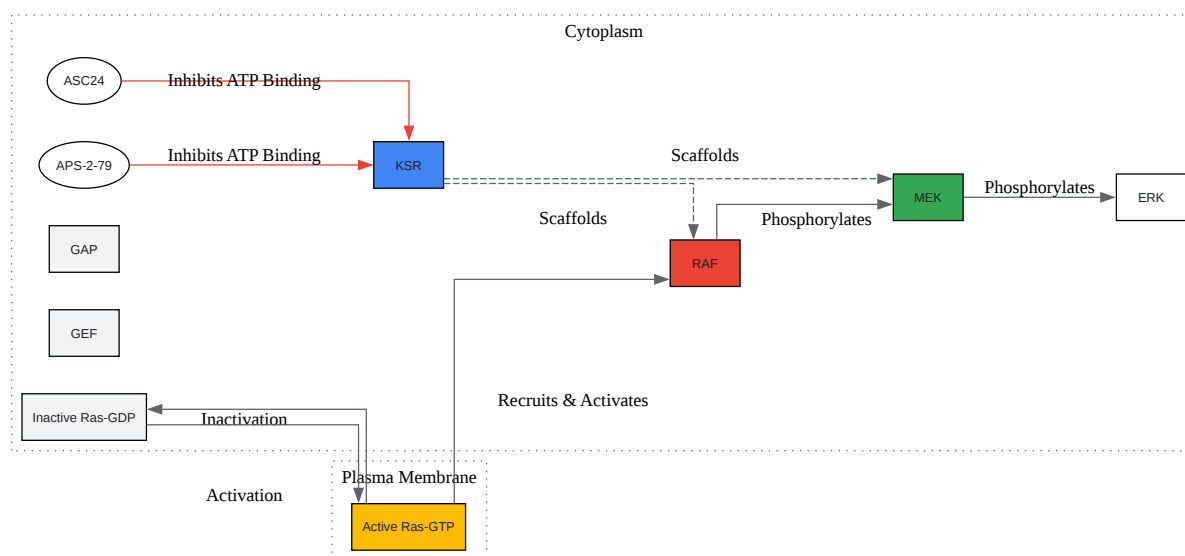
Structural Validation

The binding of **APS-2-79** to the active site of KSR has been structurally validated by X-ray crystallography. The crystal structure of the KSR2-MEK1 complex in a bound state with **APS-2-79** has been determined, providing a detailed view of the molecular interactions.[3]

To date, no publicly available crystal structure of ASC24 in complex with KSR has been reported.

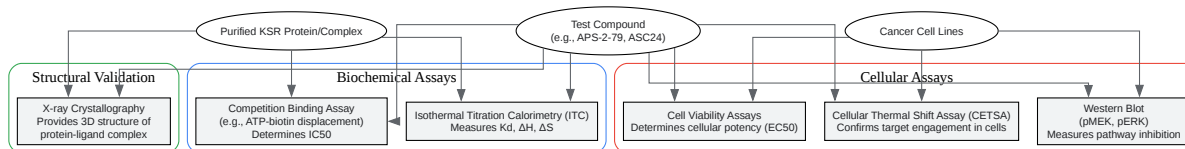
Signaling Pathway and Experimental Workflows

To understand the context of KSR inhibition and the methods used for validation, the following diagrams illustrate the KSR signaling pathway and a general experimental workflow for characterizing inhibitor binding.



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KSR Signaling Pathway and Inhibition



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
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